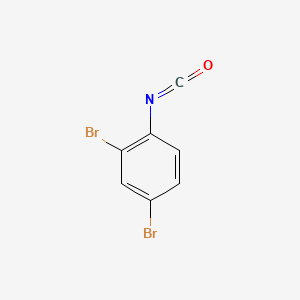

2,4-Dibromophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEZHWIPFKRZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405239 | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55076-90-9 | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dibromophenyl Isocyanate from 2,4-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromophenyl isocyanate from 2,4-dibromoaniline. Isocyanates are crucial intermediates in the pharmaceutical and agrochemical industries, valued for their reactivity in forming ureas, carbamates, and other functional groups. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a halogenated aromatic isocyanate that serves as a versatile building block in organic synthesis. Its preparation from the corresponding aniline, 2,4-dibromoaniline, is typically achieved through phosgenation. This guide focuses on the use of phosgene and its safer solid surrogate, triphosgene (bis(trichloromethyl) carbonate), for this transformation. The physical and chemical properties of the starting material, 2,4-dibromoaniline, are well-documented, noting it as a beige powder or white to light yellow crystalline solid.[1][2]

Synthetic Methodologies

The conversion of an aromatic amine to an isocyanate is most commonly accomplished by reaction with phosgene (COCl₂) or a phosgene equivalent. The two primary methods discussed are direct phosgenation and the use of triphosgene.

2.1. Phosgenation using Phosgene Gas

Direct phosgenation involves reacting the aniline with phosgene gas, often in an inert solvent. The reaction proceeds through a carbamoyl chloride intermediate, which is then dehydrochlorinated to yield the isocyanate. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a tertiary amine base or an excess of phosgene can be employed.[3] High yields, typically between 95-99%, have been reported for the synthesis of polyhalogenated phenyl isocyanates using this method.[3]

2.2. Phosgenation using Triphosgene

Due to the extreme toxicity of phosgene gas, triphosgene has emerged as a safer and more convenient alternative.[4][5] Triphosgene is a stable crystalline solid that decomposes in the presence of a catalyst (such as a tertiary amine) to generate three equivalents of phosgene in situ. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or toluene in the presence of a base, such as triethylamine, to neutralize the generated HCl.[6][7]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. Researchers should perform a thorough risk assessment before conducting any experiment.

3.1. Protocol 1: Synthesis using Triphosgene

This protocol is adapted from general procedures for the synthesis of aromatic isocyanates using triphosgene.[6][7]

Materials:

-

2,4-Dibromoaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM (e.g., 10 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,4-dibromoaniline (1 equivalent) in anhydrous DCM.

-

Slowly add the 2,4-dibromoaniline solution to the stirred triphosgene solution via the dropping funnel over 30 minutes.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2240-2270 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

3.2. Protocol 2: Synthesis using Phosgene

This protocol is based on the synthesis of structurally similar polyhalogenated phenyl isocyanates.[3] Extreme caution must be exercised when working with phosgene.

Materials:

-

2,4-Dibromoaniline

-

Phosgene (as a solution in toluene or bubbled as a gas)

-

Triethylamine or Tetramethylurea

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Specialized glassware and safety equipment for handling phosgene

Procedure:

-

To a solution of phosgene (in excess, e.g., 8 mole equivalents) in anhydrous toluene in a suitable reactor, add triethylamine (2 mole equivalents).

-

Add 2,4-dibromoaniline (1 mole equivalent) to the stirred solution.

-

Heat the reaction mixture to 45-50 °C for 2 hours, followed by heating to 80-85 °C for another 2 hours, while continuously bubbling phosgene through the solution.[3]

-

After the reaction is complete, the excess phosgene is carefully removed by purging with an inert gas (e.g., nitrogen) through a scrubber system containing a neutralizing solution (e.g., aqueous sodium hydroxide).

-

The reaction mixture is filtered to remove any solid byproducts.

-

The solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation.

Data Presentation

Table 1: Summary of Reaction Conditions for Isocyanate Synthesis

| Parameter | Phosgene Method[3] | Triphosgene Method (General)[6][7] |

| Phosgenating Agent | Phosgene (gas or solution) | Triphosgene |

| Starting Material | Polyhalogenated Aniline | Aromatic Amine |

| Solvent | Toluene | Dichloromethane (DCM) |

| Base | Triethylamine or Tetramethylurea | Triethylamine |

| Temperature | 45-85 °C | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours | 3-4 hours |

| Reported Yield | 95-99% | Typically high (specifics vary) |

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow for Triphosgene Method

Caption: Step-by-step workflow for the synthesis using triphosgene.

Diagram 3: Reaction Mechanism

Caption: Simplified reaction mechanism showing the key intermediate.

Safety Considerations

-

2,4-Dibromoaniline: This compound is toxic if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Phosgene: Phosgene is an extremely toxic and corrosive gas. It is a severe respiratory irritant and can cause delayed-onset pulmonary edema. All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate safety monitoring and emergency preparedness.

-

Triphosgene: While safer to handle than phosgene gas, triphosgene is toxic and corrosive. It releases phosgene upon heating or in the presence of nucleophiles. Handle with care in a fume hood.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a foundational understanding for the synthesis of this compound. The provided protocols and data are intended to be a starting point for further research and process development. All experimental work should be conducted with strict adherence to safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 2,4-dibromophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-dibromophenyl isocyanate (CAS RN: 55076-90-9). Due to its bifunctional nature, featuring a highly reactive isocyanate group and a dibrominated aromatic ring, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document summarizes its structural and physicochemical characteristics, expected reactivity, and general synthetic approaches. It also includes essential safety and handling information. While specific experimental data for this compound is limited in publicly available literature, this guide provides foundational knowledge based on the well-established chemistry of aryl isocyanates.

Core Properties and Data

This compound is an aromatic organic compound containing a reactive isocyanate functional group and two bromine substituents on the phenyl ring.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂NO | [1] |

| Molecular Weight | 276.91 g/mol | [1] |

| CAS Number | 55076-90-9 | [1] |

| Appearance | Data not available (likely a liquid or low-melting solid) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available (expected to be soluble in common aprotic organic solvents like DCM, THF, toluene) | N/A |

Spectroscopic Data

Specific spectral data for this compound is not widely published. However, the characteristic spectral features can be predicted based on its functional groups.

| Spectroscopy | Characteristic Peaks |

| FTIR | Strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch, typically observed around 2250-2275 cm⁻¹ .[2] This peak is a key diagnostic tool for monitoring reactions involving the isocyanate group. |

| ¹H NMR | The aromatic region would show complex splitting patterns for the three protons on the phenyl ring, influenced by the bromine and isocyanate substituents. |

| ¹³C NMR | A characteristic resonance for the isocyanate carbon (-N=C =O) is expected in the range of 120-140 ppm . Resonances for the six aromatic carbons would also be present, with those bonded to bromine showing characteristic shifts. |

Chemical Structure and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to attack by a wide range of nucleophiles.

Caption: 2D structure of this compound.

Reactions with Nucleophiles

The isocyanate group readily reacts with compounds containing active hydrogen atoms. These reactions are fundamental to its application in synthesis.

-

With Alcohols: Forms urethane (carbamate) linkages.

-

With Amines: Forms urea derivatives. This reaction is typically very fast.

-

With Water: Initially forms an unstable carbamic acid, which then decomposes to produce a primary amine (2,4-dibromoaniline) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea.

Caption: Reaction pathways with common nucleophiles.

Synthesis

Aryl isocyanates are commonly synthesized from the corresponding primary amine (aniline). The classical method involves phosgenation, but due to the extreme toxicity of phosgene gas, safer alternatives like triphosgene (a solid) are often used in laboratory settings.

Caption: A typical workflow for isocyanate synthesis.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not widely available in peer-reviewed literature. The following are general procedures for the synthesis of aryl isocyanates and their subsequent reaction to form ureas, which should be adapted and optimized for this specific compound.

General Protocol for Synthesis from Aniline using Triphosgene

This procedure is a safer alternative to using phosgene gas and is representative of modern laboratory methods.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system should be maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagents: 2,4-Dibromoaniline (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). A solution of triphosgene (0.4 eq) in the same solvent is prepared separately. Anhydrous triethylamine (2.2 eq) is placed in the dropping funnel.

-

Reaction: The triphosgene solution is added to the stirred aniline solution. The mixture is then cooled to 0°C in an ice bath.

-

Base Addition: The triethylamine is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum of an aliquot.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.

General Protocol for Urea Synthesis

This protocol describes the reaction of an aryl isocyanate with a primary amine.

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagents: A primary or secondary amine (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., acetone, THF, or DCM).

-

Reaction: A solution of this compound (1.0 eq) in the same solvent is added dropwise to the stirred amine solution at room temperature. The reaction is often exothermic.

-

Completion: The reaction is typically rapid and may result in the precipitation of the urea product. Stirring is continued for 1-3 hours to ensure complete reaction.

-

Isolation: If a precipitate has formed, the product is collected by filtration, washed with a small amount of cold solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Safety and Handling

Isocyanates are toxic and highly reactive compounds that require careful handling in a well-ventilated chemical fume hood.

-

Hazard Statements: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is toxic if inhaled (H331), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For procedures with a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, amines, and strong bases.

-

Spill and Disposal: Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite or sand) and then treating with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. Its reactivity, governed by the electrophilic isocyanate group, allows for the straightforward synthesis of a variety of derivatives, including ureas and urethanes. While specific, detailed experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of related aryl isocyanates. Researchers working with this compound should exercise caution due to its toxicity and reactivity, adhering to strict safety protocols.

References

Technical Guide: 2,4-Dibromophenyl Isocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-dibromophenyl isocyanate, a key reagent in organic synthesis with significant potential in medicinal chemistry, particularly in the development of novel therapeutics targeting the cGAMP-STING signaling pathway.

Core Properties of this compound

Quantitative data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 55076-90-9 | [1] |

| Molecular Weight | 276.91 g/mol | [1] |

| Molecular Formula | C₇H₃Br₂NO | [1] |

| IUPAC Name | 2,4-dibromo-1-isocyanatobenzene | [1] |

Synthesis and Reactions

This compound is a reactive intermediate valuable for the synthesis of a variety of derivatives, most notably ureas, which are of interest in drug discovery.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from its corresponding aniline precursor, 2,4-dibromoaniline, via phosgenation. Phosgene is extremely toxic, and all manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2,4-Dibromoaniline

-

Toluene (anhydrous)

-

Phosgene (as a solution in toluene, e.g., 20%)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of 2,4-dibromoaniline (1 equivalent) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet for the introduction of phosgene. The reaction is carried out under an inert atmosphere.

-

Phosgenation: The phosgene solution (approximately 2-3 equivalents) is added dropwise to the stirred solution of 2,4-dibromoaniline at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is heated to reflux to ensure the conversion of any intermediate carbamoyl chloride to the isocyanate. Excess phosgene and solvent are then removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Experimental Protocol: Synthesis of a Urea Derivative

This protocol describes the synthesis of a substituted urea by reacting this compound with an amine, for example, 4-aminophenol.

Materials:

-

This compound

-

4-Aminophenol

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, 4-aminophenol (1 equivalent) is dissolved in the anhydrous solvent.

-

Addition of Isocyanate: A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred solution of 4-aminophenol at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC. The formation of the urea product is usually indicated by the appearance of a new, less polar spot.

-

Product Isolation: The urea derivative often precipitates out of the reaction mixture. The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Purification and Characterization: If necessary, the crude product can be further purified by recrystallization. The structure and purity of the synthesized urea derivative are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Relevance in Drug Discovery: Targeting the cGAMP-STING Pathway

The cGAMP-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring in cancer cells.[2][3] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can mount a potent anti-tumor immune response.[2]

However, some cancer cells can evade this immune surveillance. One mechanism of evasion involves the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which is a transmembrane glycoprotein that can hydrolyze the signaling molecule cGAMP in the extracellular space.[2][4][5] By degrading cGAMP, ENPP1 dampens the STING-mediated anti-tumor response, promoting tumor growth and metastasis.[3][4]

Therefore, inhibitors of ENPP1 are being actively investigated as a novel cancer immunotherapy strategy.[2] By blocking the activity of ENPP1, these inhibitors can protect cGAMP from degradation, thereby enhancing STING signaling and boosting the body's natural anti-cancer immunity.[3] Urea derivatives synthesized from this compound represent a promising class of small molecules for the development of potent and selective ENPP1 inhibitors. The dibromo-substituted phenyl ring can be a key structural motif for achieving high-affinity binding to the enzyme's active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAMP-STING signaling pathway and a general workflow for the synthesis of urea-based ENPP1 inhibitors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the FT-IR Spectral Analysis of 2,4-Dibromophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-dibromophenyl isocyanate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis, tailored for professionals in research and development.

Introduction to the FT-IR Spectroscopy of Aromatic Isocyanates

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. For aromatic isocyanates such as this compound, FT-IR spectroscopy provides a definitive method for confirming the presence of the highly characteristic isocyanate (-N=C=O) group and the substitution pattern of the aromatic ring. The vibrational frequencies of the bonds within the molecule are sensitive to their chemical environment, offering a unique spectral fingerprint.

Predicted FT-IR Spectrum of this compound

While a definitive experimental spectrum for this compound is not publicly available in spectral databases, a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups can be compiled. The following table summarizes the expected prominent vibrational bands, their assignments, and approximate wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 2275 - 2240 | Strong, Sharp | Asymmetric stretching of the isocyanate group (-N=C=O)[1] |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H stretching[2][3] |

| ~ 1600 - 1585 | Medium | Aromatic C=C ring stretching[2][3] |

| ~ 1500 - 1400 | Medium | Aromatic C=C ring stretching[2][3] |

| ~ 1400 - 1300 | Medium | In-plane C-H bending |

| ~ 1200 - 1000 | Medium | C-Br stretching |

| ~ 900 - 675 | Strong | Out-of-plane C-H bending (characteristic of substitution pattern)[2] |

Experimental Protocol for FT-IR Spectral Acquisition

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid or liquid aromatic isocyanate like this compound.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

An appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) unit or salt plates (e.g., KBr, NaCl) for transmission measurements.[4][5]

3.2. Sample Preparation

The choice of sample preparation method depends on the physical state of the this compound (solid or liquid) and the desired quality of the spectrum.

-

For Liquid Samples (Neat):

-

Place a small drop of the liquid sample directly onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[6]

-

Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[6]

-

Ensure there are no air bubbles trapped within the film.[6]

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

For Solid Samples (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.[4]

-

The mixture should be a fine, homogenous powder.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

-

For Solid or Liquid Samples (ATR Method):

-

Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[7]

-

Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the sampling area.[7]

-

For solid samples, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[4][7]

-

3.3. Data Acquisition

-

Background Spectrum: Before running the sample, acquire a background spectrum of the empty sample compartment (or with the clean, empty salt plates or ATR crystal). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer.

-

Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (typically 4 cm⁻¹), and number of scans (e.g., 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio).

-

Acquisition: Initiate the spectral scan.

3.4. Post-Acquisition Processing

-

Baseline Correction: If necessary, apply a baseline correction to the spectrum to account for any sloping baselines.

-

Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

-

Data Analysis: Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR Analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is dominated by a strong and sharp absorption band in the region of 2275-2240 cm⁻¹, which is characteristic of the isocyanate functional group. Additional bands corresponding to the aromatic C-H and C=C stretching and bending vibrations, as well as C-Br stretching, will also be present, providing a comprehensive spectral fingerprint of the molecule. By following the detailed experimental protocol and analytical workflow provided in this guide, researchers can reliably obtain and interpret the FT-IR spectrum of this compound for structural confirmation and quality control purposes.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Navigating the Spectroscopic Landscape of 2,4-Dibromophenyl Isocyanate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dibromophenyl isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as elucidated by NMR spectroscopy. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from established substituent effects and analysis of similar brominated and isocyanate-containing aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.8 - 8.0 | d | ~ 2.0 |

| H-5 | ~ 7.4 - 7.6 | dd | ~ 8.5, 2.0 |

| H-6 | ~ 7.1 - 7.3 | d | ~ 8.5 |

d: doublet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NCO) | ~ 135 - 140 |

| C-2 (C-Br) | ~ 118 - 122 |

| C-3 (C-H) | ~ 138 - 142 |

| C-4 (C-Br) | ~ 120 - 124 |

| C-5 (C-H) | ~ 130 - 134 |

| C-6 (C-H) | ~ 125 - 129 |

| NCO | ~ 128 - 132 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of TMS (typically 1-2 drops of a 1% solution) to the vial to serve as an internal reference (δ = 0.00 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the acquisition time (e.g., 2-4 seconds).

-

Set the relaxation delay (e.g., 1-5 seconds).

-

Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

-

Set the acquisition time (e.g., 1-2 seconds).

-

Set the relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

Caption: Molecular structure of this compound with atom labeling.

Caption: Generalized experimental workflow for NMR analysis.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,4-Dibromophenyl Isocyanate

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-dibromophenyl isocyanate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of halogenated aromatic compounds.

Introduction

This compound is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and metabolite identification. Electron ionization, a hard ionization technique, induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. This guide outlines the principal fragmentation pathways of this compound, supported by a detailed experimental protocol and a summary of expected mass-to-charge ratios (m/z) and their corresponding ionic species.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[1][2][3]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole or Time-of-Flight (TOF) mass analyzer

GC Conditions:

-

Injector Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Injection Mode: Splitless or split (e.g., 50:1)

-

Injection Volume: 1 µL

MS Conditions:

-

Electron Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). This results in ion clusters for bromine-containing fragments with M, M+2, and M+4 peaks in an approximate intensity ratio of 1:2:1. The molecular weight of this compound (C7H3Br2NO) is approximately 276.91 g/mol .

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z (for 79Br) | Proposed Fragment Ion | Formula | Remarks |

| 277 | [M]+• | [C7H3Br2NO]+• | Molecular ion; exhibits a characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 249 | [M - CO]+• | [C6H3Br2N]+• | Loss of a neutral carbon monoxide molecule. |

| 198 | [M - Br]+ | [C7H3BrNO]+ | Loss of a bromine radical. |

| 170 | [M - Br - CO]+ | [C6H3BrN]+ | Subsequent loss of carbon monoxide from the [M - Br]+ ion. |

| 117 | [M - 2Br]+ | [C7H3NO]+ | Loss of both bromine radicals. |

| 90 | [C6H4N]+ | [C6H4N]+ | Further fragmentation of the aromatic ring. |

Visualization of the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical series of dissociations, initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are depicted in the following diagram.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The electron ionization mass spectrum of this compound is predicted to show a clear molecular ion with a characteristic isotopic signature for two bromine atoms. The fragmentation is dominated by the facile loss of carbon monoxide and successive elimination of bromine radicals. This detailed fragmentation analysis serves as a valuable resource for the unambiguous identification and structural confirmation of this important chemical intermediate in complex matrices.

References

Health and Safety Hazards of 2,4-Dibromophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information on 2,4-dibromophenyl isocyanate. Due to a lack of specific toxicological studies on this compound, data from structurally similar aromatic isocyanates, particularly 3,4-dichlorophenyl isocyanate, has been included for read-across assessment. This information should be used as a guide and not as a substitute for a comprehensive risk assessment.

Executive Summary

This compound is a highly reactive aromatic isocyanate. Like other compounds in this class, it is expected to be a potent irritant to the skin, eyes, and respiratory tract. The primary health concern associated with isocyanates is their ability to cause sensitization, which can lead to severe allergic reactions, including occupational asthma, upon subsequent exposure, even at very low concentrations. This guide summarizes the known hazards, provides available toxicological data (including surrogate data), outlines relevant experimental protocols for hazard assessment, and illustrates potential mechanisms of toxicity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, dermal contact, and eye contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Toxicological Data

| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |

| Oral LD50 | Rat | Oral | 91 mg/kg | [3] |

| Inhalation LC50 | Rat | Inhalation | 2700 mg/m³ for 4 hours | [3] |

| Inhalation LC50 | Mouse | Inhalation | 140 mg/m³ for 2 hours | [3] |

| Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | |

| Aquatic Toxicity (LC50) | Fish | - | 42.1 mg/L for 96 hours (static) | [4] |

Experimental Protocols

The following are summaries of standard experimental protocols that can be used to assess the health and safety hazards of aromatic isocyanates like this compound.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure.

-

Test Species: Adult rats, typically females, are used as they have been shown to be a suitable model.[5]

-

Procedure:

-

The fur is removed from the dorsal/flank area of the animal (at least 10% of the total body surface) the day before the test.[5]

-

The test substance is applied uniformly over the exposed skin. Solids are typically pulverized and moistened with a suitable vehicle (e.g., distilled water), while liquids are applied directly.[5]

-

The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[5]

-

A stepwise procedure is used, starting with a dose expected to produce some toxicity. Subsequent doses are adjusted based on the observed effects.

-

-

Observations: Animals are observed for signs of toxicity immediately after dosing, periodically for the first 24 hours, and then daily for a total of 14 days.[5] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline describes two procedures: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.

-

Test Species: The preferred species is the rat.[6]

-

Procedure (Traditional LC50):

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a predetermined duration, typically 4 hours.[6]

-

At least three concentrations are used, with 10 animals per concentration.[7]

-

Environmental conditions such as temperature (22 ± 3°C), humidity (30-70%), and oxygen concentration (at least 19%) are carefully controlled and monitored.[6]

-

-

Observations: Animals are observed for at least 14 days post-exposure.[7] Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed on all animals.

Skin Sensitization (Murine Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

-

Test Species: CBA/J and BALB/c mouse strains are commonly used.[8]

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[9]

-

On day five, all mice are injected intravenously with 3H-methyl thymidine or 5-bromo-2-deoxyuridine (BrdU).[8][9]

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.[9]

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured.[9]

-

-

Endpoint: The stimulation index (SI) is calculated as the ratio of proliferation in the test group to the proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.[9]

Mechanisms of Toxicity and Signaling Pathways

While specific studies on the molecular toxicology of this compound are lacking, the general mechanisms of aromatic isocyanate toxicity involve high reactivity towards nucleophiles, leading to cellular damage. This can trigger oxidative stress, inflammation, and apoptosis.

Plausible Signaling Pathway for Isocyanate-Induced Cellular Toxicity

The following diagram illustrates a potential signaling pathway for cellular toxicity induced by aromatic isocyanates.

Caption: Plausible signaling pathway for aromatic isocyanate-induced cellular toxicity.

Experimental Workflow for Skin Sensitization Assessment

The following diagram illustrates a typical experimental workflow for assessing the skin sensitization potential of a chemical using the Local Lymph Node Assay (LLNA).

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face positive pressure, supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory when isocyanate vapor or mist is present.[10]

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[10]

-

Skin Protection: Permeation-resistant gloves and clothing are required.[10]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a closed system.

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as water, acids, bases, alcohols, and amines.[10]

-

Keep containers tightly closed.

Emergency Procedures:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

Conclusion

This compound is a hazardous chemical with the potential for acute toxicity and respiratory sensitization. Due to the limited availability of specific toxicological data, a cautious approach to handling is imperative. The information provided in this guide, including surrogate data and standardized protocols, should be used to inform risk assessments and ensure the implementation of appropriate safety measures in a research and development setting. Further toxicological studies on this specific compound are warranted to provide a more complete understanding of its hazard profile.

References

- 1. This compound | C7H3Br2NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. lanxess.com [lanxess.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,4-Dibromophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,4-dibromophenyl isocyanate. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical data from safety data sheets (SDS) to facilitate safe and effective use in a professional research environment.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized below.

GHS Hazard Statements:

-

H331: Toxic if inhaled.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger[2]

It is also classified as a lachrymator, a substance that irritates the eyes and causes tears.[3] Due to its reactivity, particularly with water, it is designated as moisture-sensitive.[3][4][5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂NO | [1][2] |

| Molecular Weight | 276.91 g/mol | [2] |

| Appearance | White to beige powder | [6] |

| Odor | Pungent | [7] |

| Melting Point | 42 - 44 °C | [7] |

| Boiling Point | 158 °C @ 14 mmHg | [7] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [6][7] |

Proper Handling and Personal Protective Equipment (PPE)

Strict adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [6] |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA approved respirator with an appropriate filter for organic gases and vapors. | [3][7][8] |

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

-

Contaminated clothing should be removed and washed before reuse.[1][3]

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Keep refrigerated; some sources specify 2-8 °C. | [4][6] |

| Atmosphere | Store under an inert gas, such as nitrogen. | [3][4][8] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][3][6] |

Caution: Isocyanates can react with moisture to produce carbon dioxide gas, which can lead to a pressure buildup and potential rupture of a sealed container.[6] Do not reseal if contamination is suspected.[6]

Incompatible Materials

Avoid contact with the following materials:

Experimental Protocols: Safe Handling Workflow

The following protocol outlines the key steps for the safe handling of this compound in a laboratory setting.

Objective: To provide a standardized procedure for the safe use of this compound from receipt to disposal.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Chemical fume hood

-

Analytical balance

-

Spatula, glassware

-

Appropriate PPE (see section 3.2)

-

Waste container for hazardous chemical waste

Procedure:

-

Preparation and Pre-use Checklist:

-

Ensure the chemical fume hood is functioning correctly.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

Don the required PPE as detailed in section 3.2.

-

Prepare all necessary equipment and reagents before handling the isocyanate.

-

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing operations within the chemical fume hood.

-

To minimize exposure, handle the solid material carefully to avoid generating dust.

-

Use a clean, dry spatula and weighing vessel.

-

Close the container tightly immediately after dispensing.

-

-

Use in a Reaction:

-

Set up the reaction apparatus within the chemical fume hood.

-

If the reaction is to be performed under an inert atmosphere, ensure the system is properly purged.

-

Add the this compound to the reaction mixture in a controlled manner.

-

Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

-

-

Post-Reaction Work-up and Decontamination:

-

Quench any unreacted isocyanate using a suitable reagent (e.g., an alcohol like isopropanol) in a controlled manner, being mindful of potential exotherms.

-

Clean all glassware and equipment that came into contact with the isocyanate. Decontaminate surfaces with a suitable solution (e.g., a dilute solution of a decontamination agent or an appropriate alcohol).

-

-

Waste Disposal:

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures:

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention. | [3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [3][6] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention. | [3][7] |

Spill Response:

-

Evacuate unnecessary personnel.[4]

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb small spills with a dry chemical absorbent.[4]

-

For larger spills, dike the area and collect the material with a pump or vacuum.[4]

-

Place the absorbed material into a suitable, labeled container for disposal.[4][6]

-

Do not allow the material to enter sewers or public waters.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and safety procedures for handling this compound.

Caption: Safe handling workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise caution at all times.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C7H3Br2NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of 2,4-Dibromophenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromophenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of bioactive compounds and materials. Its reactivity is characterized by the electrophilic nature of the isocyanate carbon, which is significantly influenced by the electronic effects of the two bromine substituents on the phenyl ring. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details the expected reaction pathways, the influence of substituents on reactivity, and provides generalized experimental protocols for the synthesis of key derivatives. This document is intended to serve as a foundational resource for researchers utilizing this versatile chemical intermediate.

Core Concepts: The Reactivity of Aryl Isocyanates

Aryl isocyanates (Ar-N=C=O) are a class of highly reactive organic compounds. The isocyanate functional group is a heterocumulene, and the central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity drives the reaction of isocyanates with a wide range of nucleophiles.

The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom. The overall reactivity of an aryl isocyanate is modulated by the electronic properties of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the phenyl ring increase the partial positive charge on the isocyanate carbon. This enhances the electrophilicity and, consequently, increases the rate of reaction with nucleophiles.

-

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring decrease the electrophilicity of the isocyanate carbon, leading to a slower reaction rate.

The two bromine atoms in this compound are electron-withdrawing through their inductive effect (-I). This effect significantly enhances the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Reactions with Nucleophiles: Pathways and Products

The reactions of this compound with common nucleophiles lead to the formation of stable adducts with important applications, particularly in medicinal chemistry.

Reaction with Amines: Synthesis of Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the multi-kinase inhibitor sorafenib.[1][2][3]

General Reaction:

The nucleophilicity of the amine plays a crucial role in the reaction rate. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines.

Reaction with Alcohols: Synthesis of Carbamates

The reaction with alcohols produces carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires heating or catalysis to proceed at a practical rate.[4]

General Reaction:

Primary alcohols tend to be more reactive than secondary alcohols due to reduced steric hindrance.[4]

Reaction with Thiols: Synthesis of Thiocarbamates

Thiols react with isocyanates to form thiocarbamates. This reaction is typically the slowest among the common nucleophiles and almost always necessitates the use of a catalyst.

General Reaction:

Quantitative Data on Reactivity

While specific kinetic studies detailing the rate constants for the reaction of this compound with a wide array of nucleophiles are not extensively available in the public literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its reactivity. The Hammett equation can be used to correlate the reaction rates of substituted aryl isocyanates with the electronic properties of their substituents. The positive sigma (σ) values for ortho- and para-bromo substituents indicate that this compound will have a significantly faster reaction rate with nucleophiles compared to unsubstituted phenyl isocyanate.

The following table summarizes the expected relative reactivity and provides representative product yields from literature for analogous reactions.

| Nucleophile Class | Nucleophile Example | Product Class | Expected Relative Reactivity | Representative Yield (%) | Citation |

| Primary Aliphatic Amine | n-Butylamine | Urea | Very High | >90 | [5] |

| Primary Aromatic Amine | Aniline | Urea | High | 85-95 | [3][6] |

| Secondary Aliphatic Amine | Diethylamine | Urea | High | >90 | [5] |

| Primary Alcohol | Ethanol | Carbamate | Moderate | 70-90 (catalyzed) | [4] |

| Phenol | Phenol | Carbamate | Low to Moderate | 60-80 (catalyzed) | [4] |

| Thiol | Thiophenol | Thiocarbamate | Low | 50-70 (catalyzed) | [7] |

Note: Yields are representative and can vary significantly based on reaction conditions (solvent, temperature, catalyst, stoichiometry).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of urea and carbamate derivatives of this compound. Researchers should optimize these procedures for their specific substrates and equipment.

General Protocol for the Synthesis of N-(2,4-Dibromophenyl)-N'-Aryl/Alkyl Ureas

This protocol is adapted from the synthesis of sorafenib analogues.[3]

Materials:

-

This compound

-

Substituted amine (aliphatic or aromatic)

-

Anhydrous acetone (or other suitable aprotic solvent like THF or DCM)

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the substituted amine (1.0 eq.) in anhydrous acetone.

-

To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise at room temperature or below (e.g., 0 °C) to control any exotherm.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product, which is often a solid, may precipitate from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold acetone or another suitable solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified N,N'-disubstituted urea.

-

Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

General Protocol for the Synthesis of 2,4-Dibromophenyl Carbamates

This protocol is a general procedure for the synthesis of carbamates from isocyanates and alcohols.

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Anhydrous toluene (or other suitable high-boiling aprotic solvent)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL, or a tertiary amine like triethylamine)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and inert atmosphere

Procedure:

-

In a dry reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a catalytic amount of DBTDL (e.g., 0.1-1 mol%) in anhydrous toluene.

-

Heat the stirred solution to a desired temperature (e.g., 60-100 °C).

-

Add this compound (1.0 eq.) to the heated solution, either neat or as a solution in anhydrous toluene.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or IR spectroscopy (disappearance of the -NCO stretch around 2270 cm⁻¹).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude carbamate product can then be purified by recrystallization or column chromatography.

-

Characterize the purified product by appropriate analytical methods.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of ureas and carbamates from this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of diaryl urea-containing compounds. Many of these compounds are potent inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and other diseases. The 2,4-dibromo substitution pattern can influence the binding affinity and selectivity of the final drug molecule for its target protein. The synthesis of sorafenib analogues, for instance, often involves the reaction of a substituted aniline with an appropriately substituted phenyl isocyanate, such as this compound, to form the central urea linkage that is crucial for biological activity.[1][2][8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[10] Due to its reactivity with water, it is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a variety of organic compounds, most notably ureas and carbamates. Its enhanced reactivity, due to the electron-withdrawing nature of the bromine substituents, makes it a valuable tool in the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its reactivity profile with different nucleophiles, coupled with appropriate handling procedures, is essential for its effective and safe utilization in research and development.

References

- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - High purity | EN [georganics.sk]

- 10. This compound | C7H3Br2NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2,4-Dibromophenyl Isocyanate as a Pre-Column Derivatizing Agent for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. However, many analytes of interest, such as alcohols, phenols, and amines, lack a significant chromophore, rendering them difficult to detect using standard UV-Vis detectors. Chemical derivatization is a powerful technique to overcome this limitation by introducing a chromophoric or fluorophoric tag to the analyte molecule.[1][2][3] Phenyl isocyanates are effective derivatizing agents for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups.[1][4]

This document provides detailed application notes and a representative protocol for the use of 2,4-dibromophenyl isocyanate as a pre-column derivatizing agent for the HPLC analysis of aliphatic alcohols and primary amines. The introduction of the dibromophenyl group enhances the detectability of these analytes under UV detection due to the strong absorbance of the aromatic ring and the bromine atoms.[5][6][7]

Principle of Derivatization

This compound reacts with nucleophilic functional groups, specifically primary and secondary amines and alcohols, to form stable urea and carbamate (urethane) derivatives, respectively. The highly reactive isocyanate group (-N=C=O) readily undergoes nucleophilic addition with the active hydrogen of the analyte. This reaction is typically rapid and can be performed under mild conditions. The resulting derivatives exhibit significantly enhanced UV absorbance, allowing for sensitive detection by HPLC.

Experimental Protocols

Protocol 1: Derivatization of a Primary Aliphatic Alcohol (e.g., 1-Butanol)

Objective: To convert a non-UV active primary alcohol into a UV-active carbamate derivative for HPLC analysis.

Materials:

-

1-Butanol (analyte)

-

Acetonitrile (HPLC grade), anhydrous

-

Triethylamine (TEA) or Pyridine (catalyst), anhydrous

-

Standard volumetric flasks and pipettes

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of 1-Butanol in anhydrous acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

-

Derivatizing Agent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Note: Prepare this solution fresh, as isocyanates are sensitive to moisture.

-

Reaction:

-

Pipette 100 µL of the 1-Butanol standard solution into a 2 mL autosampler vial.

-

Add 200 µL of the this compound solution (this represents a molar excess to drive the reaction to completion).

-

Add 10 µL of triethylamine or pyridine to catalyze the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

-

Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes to ensure complete derivatization.

-

Quenching (Optional): To consume excess isocyanate, 50 µL of methanol can be added, and the mixture can be heated for an additional 10 minutes. This will form the methyl carbamate of the derivatizing agent, which can be chromatographically resolved from the analyte derivative.

-

Sample Preparation for HPLC: Allow the reaction mixture to cool to room temperature. Dilute the mixture to 1 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter into a clean autosampler vial before injection.

Protocol 2: Derivatization of a Primary Aliphatic Amine (e.g., Propylamine)

Objective: To convert a non-UV active primary amine into a UV-active urea derivative for HPLC analysis.

Materials:

-

This compound

-

Propylamine (analyte)

-

Acetonitrile (HPLC grade), anhydrous

-

Standard volumetric flasks and pipettes

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of propylamine in anhydrous acetonitrile at a concentration of 1 mg/mL.

-

Derivatizing Agent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Reaction:

-

Pipette 100 µL of the propylamine standard solution into a 2 mL autosampler vial.

-

Add 200 µL of the this compound solution. The reaction with primary amines is typically very fast and often does not require a catalyst.

-

Cap the vial tightly and vortex for 30 seconds.

-

-

Incubation: Let the reaction proceed at room temperature for 15 minutes.

-

Sample Preparation for HPLC: Dilute the reaction mixture to 1 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter into a clean autosampler vial for analysis.

HPLC Method Parameters

The following are representative starting conditions for the analysis of the resulting derivatives. Method optimization is recommended for specific applications.

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC or UHPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile or Methanol |

| Gradient | 50% B to 90% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 240 nm or 254 nm[7] |

| Injection Volume | 10 µL |

Data Presentation

Table 1: Representative Quantitative Data for Derivatized 1-Butanol

| Concentration (µg/mL) | Peak Area (mAU*s) | Retention Time (min) |

| 1.0 | 15,230 | 8.52 |

| 5.0 | 76,150 | 8.51 |

| 10.0 | 151,980 | 8.53 |

| 25.0 | 380,500 | 8.52 |

| 50.0 | 759,800 | 8.51 |

Table 2: Method Validation Parameters (Hypothetical)

| Parameter | Result |